2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide
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Overview
Description
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide is a synthetic organic compound with the molecular formula C15H23N3O This compound is characterized by the presence of a piperidine ring, a benzyl group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the piperidine derivative and N-methylpropanamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of benzylated derivatives.
Scientific Research Applications
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylacetamide
- 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylbutanamide
Uniqueness
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H25N3O |
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Molecular Weight |
275.39 g/mol |
IUPAC Name |
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide |
InChI |
InChI=1S/C16H25N3O/c1-13(17)16(20)18(2)15-9-6-10-19(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3/t13?,15-/m0/s1 |
InChI Key |
CDRBADUMCKUHRH-WUJWULDRSA-N |
Isomeric SMILES |
CC(C(=O)N(C)[C@H]1CCCN(C1)CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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